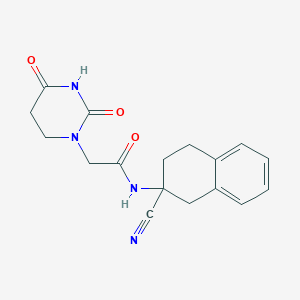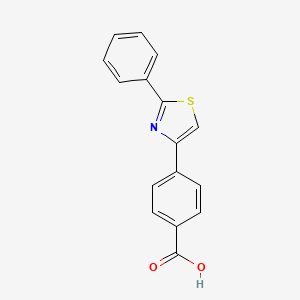![molecular formula C22H20N2O3S B2459755 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide CAS No. 2380186-91-2](/img/structure/B2459755.png)
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that features an indole core, a thiophene ring, and various functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the indole nucleus, a common structural motif in many bioactive molecules, along with the thiophene ring, contributes to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the thiophene ring and other functional groups. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenation using NBS (N-bromosuccinimide), nitration using nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxamide would yield an amine.
Applications De Recherche Scientifique
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its bioactive indole and thiophene moieties.
Biological Studies: The compound can be used in studies to understand the biological pathways and mechanisms involving indole and thiophene derivatives.
Pharmacology: Research on this compound can help in the development of new drugs targeting specific receptors or enzymes.
Material Science: The unique structural features of this compound may find applications in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The indole nucleus can bind to various receptors, such as serotonin or melatonin receptors, influencing neurotransmission and other biological processes. The thiophene ring may contribute to the compound’s ability to interact with enzymes or other proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole core and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as suprofen and articaine contain the thiophene ring and are known for their pharmacological properties.
Uniqueness
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide is unique due to the combination of the indole and thiophene rings, along with the specific functional groups that enhance its biological activity and potential therapeutic applications. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-27-17-9-8-16-11-19(24-18(16)12-17)22(26)23-13-20(25)14-4-6-15(7-5-14)21-3-2-10-28-21/h2-12,20,24-25H,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGNEOCVNCPMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)](/img/structure/B2459672.png)



![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-chlorobenzamide](/img/structure/B2459679.png)

![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)oxolane-3-carboxylic acid](/img/structure/B2459681.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2459682.png)


![methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate](/img/structure/B2459691.png)



